![molecular formula C23H34N2O3 B5111204 2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)
2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as CR845 and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of CR845 involves the activation of kappa opioid receptors in the brain and spinal cord. This activation leads to the inhibition of pain signals and the release of dopamine, which can provide a sense of euphoria.
Biochemical and Physiological Effects:
CR845 has been shown to have a number of biochemical and physiological effects, including the inhibition of pain signals, the reduction of inflammation, and the modulation of the immune system. It has also been shown to have anti-nausea and anti-itching effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CR845 for lab experiments is its ability to provide analgesic effects without the risk of addiction or respiratory depression. However, one limitation is that it is a relatively new compound and more research is needed to fully understand its potential uses and limitations.
Orientations Futures
There are a number of future directions for research on CR845, including its potential use in the treatment of chronic pain, addiction, and gastrointestinal disorders. Further studies are also needed to fully understand its mechanism of action and potential side effects. Additionally, the development of new compounds based on CR845 may lead to even more effective treatments for pain and other conditions.
Méthodes De Synthèse
The synthesis of CR845 involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is then reacted with N-cyclopropyl-4-piperidinamine to form N-cyclopropyl-4-piperidinyl-4-methoxybenzamide. The final step involves the reaction of this compound with cyclohexylmethyl bromide to form 2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide.
Applications De Recherche Scientifique
CR845 has been studied for its potential use in various scientific research applications, including pain management, addiction treatment, and gastrointestinal disorders. It has been shown to have analgesic effects without the risk of addiction or respiratory depression associated with traditional opioid medications.
Propriétés
IUPAC Name |
2-[1-(cyclohexylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-27-20-9-10-21(23(26)24-18-7-8-18)22(15-20)28-19-11-13-25(14-12-19)16-17-5-3-2-4-6-17/h9-10,15,17-19H,2-8,11-14,16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASIBYMVMDJPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.